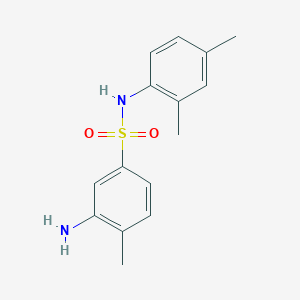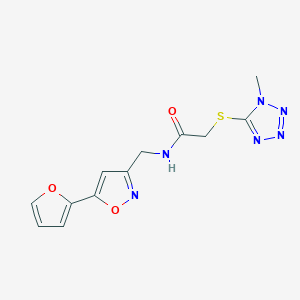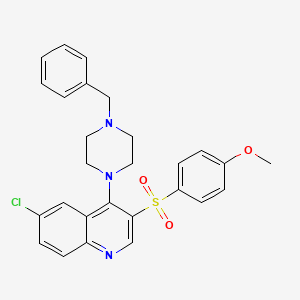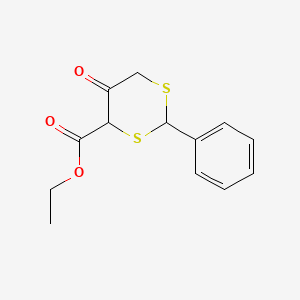
3-amino-N-(2,4-dimethylphenyl)-4-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-amino-N-(2,4-dimethylphenyl)-4-methylbenzene-1-sulfonamide" is a derivative of sulfonamide, a group known for its wide range of pharmacological activities. Sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group. They are analogs of p-aminobenzoic acid (PABA) and their mechanism of action typically involves the inhibition of the bacterial enzyme dihydropteroate synthase, interfering with folate synthesis and thus bacterial growth. The specific compound is not directly mentioned in the provided papers, but its structure suggests it could be related to the N-aryl-2,5-dimethoxybenzenesulfonamides discussed in paper .
Synthesis Analysis
The synthesis of sulfonamide derivatives can involve various chemical reactions. For instance, the synthesis of halogen-containing N-substituted-4-aminobenzenesulfonamides was achieved using superacid HF/SbF5 chemistry . Another method described the reaction of alkyl/aryl isothiocyanates with 3-aminobenzenesulfonamide to yield a series of novel 1-aroyl/acyl-3-(3-aminosulfonylphenyl) thioureas . Additionally, direct sulfonation of 4-amino-1,3-dimethylbenzene and other related reactions were used to produce various sulfonated derivatives . These methods provide insight into the possible synthetic routes that could be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group attached to an aromatic ring, which can be further substituted with various functional groups. The crystal structures of related compounds, such as N-aryl-2,5-dimethoxybenzenesulfonamides, have been analyzed, revealing different intramolecular interactions and molecular conformations stabilized by interactions like C-H...O and N-H...Cl . These structural analyses are crucial for understanding the potential binding and activity of the compound.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. For example, the halogenated sulfonamides synthesized in paper were investigated as inhibitors for human carbonic anhydrase isoforms, suggesting that these compounds can interact with enzymes and potentially inhibit their activity. The sulfonamides described in paper also showed inhibitory activity against carbonic anhydrase, particularly the tumor-associated isoform IX. These reactions are indicative of the biological activities that sulfonamide derivatives can exhibit.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, lipophilicity, and the ability to form various weak intermolecular interactions in the crystal state . These properties are important for the pharmacokinetics and pharmacodynamics of the compounds, as they can influence absorption, distribution, metabolism, and excretion (ADME) profiles.
Aplicaciones Científicas De Investigación
Medicinal Chemistry of Sulfonamides
Sulfonamides represent a class of synthetic antimicrobial drugs with a long history of use in treating infective diseases. The chemical structural modifications of classical antibacterial aminobenzenesulfonamides have led to derivatives with a broad spectrum of bioactivity. These derivatives have found applications in treating microbial infections, cancer, parasites, inflammation, epilepsy, and other conditions due to their diverse medicinal capabilities. The ongoing research in this area focuses on designing new sulfonamide-based drug molecules with broad-spectrum, high activity, and low toxicity, underlining the significant development value of these compounds in medicinal chemistry (He Shichao et al., 2016).
Pharmaceutical Applications
Sulfonamide compounds, also known as sulfa drugs, have seen extensive use beyond their initial antibacterial applications. They form the basis of several clinically used drugs across different therapeutic areas, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The versatility of the sulfonamide group has been instrumental in the development of new drugs targeting various diseases, highlighting its continued importance in pharmaceutical research (I. Gulcin & P. Taslimi, 2018).
Environmental Impact and Analysis
The presence of sulfonamides in the environment, primarily from agricultural activities, poses challenges due to their impact on microbial populations and potential hazards to human health. Research into the environmental behavior and analysis of sulfonamides is crucial for assessing and mitigating these risks. Advanced analytical methods, including capillary electrophoresis, have been developed to detect and quantify sulfonamides in various matrices, contributing to our understanding of their environmental fate and facilitating risk management (W. Baran et al., 2011; R. Hoff & T. B. Kist, 2009).
Synthetic and Analytical Chemistry
Sulfonamides also play a significant role in synthetic and analytical chemistry, serving as precursors and intermediates in the synthesis of complex molecules. Research into novel synthetic pathways and characterizations of sulfonamide derivatives contributes to the expansion of chemical knowledge and the development of new materials and pharmaceuticals (Kyosuke Kaneda, 2020).
Propiedades
IUPAC Name |
3-amino-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-4-7-15(12(3)8-10)17-20(18,19)13-6-5-11(2)14(16)9-13/h4-9,17H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUKHWAZKAVOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2,4-dimethylphenyl)-4-methylbenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2529693.png)
![3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one](/img/structure/B2529695.png)


![2-[(2,2-dimethylpropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/no-structure.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2529699.png)
![2-(2,4-Dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2529703.png)

![2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol](/img/structure/B2529706.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2529709.png)
![2-[(8-Quinolinylamino)methylene]malononitrile](/img/structure/B2529711.png)
![4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride](/img/structure/B2529712.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2529716.png)